(2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.23. The purity is usually 95%.
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Biological Activity
The compound (2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , often referred to as a pyrrolidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dichlorophenyl group and a pyrrolidine moiety linked through a methanone functional group. Its structural complexity allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.
- Antimicrobial Properties : Related compounds have been evaluated for their antibacterial and antifungal activities.
The mechanisms through which this compound exerts its effects are still under investigation. However, insights from related compounds suggest several possible pathways:
- Inhibition of Key Enzymes : Similar structures have been identified as inhibitors of enzymes such as MDM2 and monoamine oxidase (MAO), which are crucial in cancer and neurodegenerative diseases respectively.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate cell survival and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and provided insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antitumor | Compound A (IC50 = 10 nM) | Significant tumor growth inhibition |
Neuroprotective | Compound B (IC50 = 25 nM) | Reduced neuronal apoptosis |
Antimicrobial | Compound C (MIC = 15 µg/mL) | Effective against Gram-positive bacteria |
Study Example
A study exploring the antitumor effects of pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 10 nM against the SJSA-1 osteosarcoma cell line, indicating potent activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy and safety profile in clinical applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-2-5-16(20-9-11)23-13-6-7-21(10-13)17(22)14-8-12(18)3-4-15(14)19/h2-5,8-9,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHXGGGPJYHZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.